molecular formula C17H19O2P B14323990 2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one CAS No. 106657-57-2

2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one

Cat. No.: B14323990
CAS No.: 106657-57-2
M. Wt: 286.30 g/mol
InChI Key: NHVPFFTVMKFBKX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one is a complex organic compound that belongs to the class of phospholanes. This compound is characterized by the presence of a phospholan ring, which is a five-membered ring containing phosphorus. The compound also features hydroxyl and methyl groups, as well as two phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one typically involves the reaction of appropriate phosphine precursors with hydroxyl and methylating agents under controlled conditions. One common method involves the use of phenylphosphine, which reacts with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, while the phospholan ring can participate in various chemical transformations. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methyl-1,2-diphenylphosphine oxide
  • 2-Hydroxy-5-methyl-1,2-diphenylphosphine

Uniqueness

2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholan ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The combination of hydroxyl, methyl, and phenyl groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

106657-57-2

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

5-methyl-1-oxo-1,2-diphenyl-1λ5-phospholan-2-ol

InChI

InChI=1S/C17H19O2P/c1-14-12-13-17(18,15-8-4-2-5-9-15)20(14,19)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3

InChI Key

NHVPFFTVMKFBKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(P1(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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